An In-depth Technical Guide to Benzyl N-hydroxycarbamate
An In-depth Technical Guide to Benzyl N-hydroxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzyl N-hydroxycarbamate
Benzyl N-hydroxycarbamate, identified by its CAS Number 3426-71-9 , is a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1][2] While its name might seem unassuming, this molecule offers a unique combination of a nucleophilic hydroxylamine core masked by a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This structural motif makes it an indispensable building block for constructing complex nitrogen-containing molecules, particularly within the synthesis of active pharmaceutical ingredients (APIs).[3] Its stability, crystalline nature, and versatile reactivity profile position it as a high-value reagent for researchers aiming to forge new therapeutic agents with precision and efficiency. This guide provides an in-depth exploration of its properties, synthesis, analytical characterization, and applications, grounded in established scientific principles and field-proven insights.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application. Benzyl N-hydroxycarbamate is a white to off-white crystalline solid that is stable under recommended storage conditions.[2]
Physicochemical Properties
The key physical and chemical properties of Benzyl N-hydroxycarbamate are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 3426-71-9 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Melting Point | 65-70 °C | [4] |
| Boiling Point | 373.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.265 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [2][4] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of Benzyl N-hydroxycarbamate.
The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. The spectrum of Benzyl N-hydroxycarbamate in CDCl₃ exhibits characteristic signals corresponding to the benzyl group and the N-hydroxycarbamate moiety.
-
δ ~7.30-7.40 ppm (multiplet, 5H): This signal corresponds to the five aromatic protons of the phenyl ring on the benzyl group.[5] The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons.
-
δ ~5.15 ppm (singlet, 2H): This sharp singlet is characteristic of the two benzylic protons (-CH₂-). Their chemical equivalence and lack of adjacent protons result in a singlet.[5]
-
Exchangeable Protons (N-H, O-H): The protons on the nitrogen and oxygen atoms are acidic and can undergo rapid exchange with trace amounts of water or other acidic impurities in the solvent. This often results in broad signals that may not always be distinctly visible or may have a variable chemical shift.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic surroundings.
-
δ ~170-185 ppm: The carbonyl carbon (C=O) of the carbamate group typically resonates in this downfield region due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).[6]
-
δ ~125-150 ppm: This region contains the signals for the aromatic carbons of the benzyl group. The carbon attached to the benzylic CH₂ group will have a different shift from the others.[6]
-
δ ~50-65 ppm: The benzylic carbon (-CH₂-) signal appears in this range, shifted downfield by the adjacent oxygen atom.[6]
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
-
~3200-3400 cm⁻¹ (broad): This absorption is characteristic of the N-H and O-H stretching vibrations. The broadness is indicative of hydrogen bonding.[7]
-
~3000-3100 cm⁻¹ (medium): These peaks correspond to the C-H stretching of the aromatic ring.[8]
-
~1630-1680 cm⁻¹ (strong): A strong, sharp peak in this region is the hallmark of the carbonyl (C=O) stretch of the carbamate group.[8]
-
~1000-1250 cm⁻¹ (strong): This region typically shows strong C-O stretching vibrations.[9]
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the compound's identity.
-
[M+H]⁺: In positive-ion electrospray ionization (ESI+), the protonated molecule is observed at m/z 168.1.[5]
-
[M+NH₄]⁺: The formation of an ammonium adduct is also common, giving a peak at m/z 185.1.[5]
Part 2: Synthesis and Mechanism
The reliable synthesis of Benzyl N-hydroxycarbamate is crucial for its application. A common and scalable laboratory preparation involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base.[5]
Experimental Protocol
This protocol is a self-validating system, where successful execution yields a crystalline product with the spectroscopic characteristics detailed in Part 1.
Reagents:
-
Hydroxylamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Purified water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add sodium carbonate (1.5 equivalents) and purified water. Stir until the sodium carbonate is completely dissolved.
-
Add hydroxylamine hydrochloride (1.15 equivalents) to the solution at room temperature and stir until dissolved.
-
Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane dropwise over approximately 4 hours. Maintain the reaction at room temperature.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and add purified water to facilitate phase separation.
-
Separate the organic (DCM) layer. Extract the aqueous layer three times with dichloromethane.
-
Combine all organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 45°C to yield the crude product.
-
For purification, dissolve the crude product in a minimal amount of hot dichloromethane. Cool the solution to 0°C in an ice-water bath.
-
Slowly add petroleum ether (approx. 3 volumes relative to DCM) to induce crystallization.
-
Allow the mixture to crystallize at 0°C for at least 1 hour.
-
Collect the white solid by filtration, wash with a cold mixture of petroleum ether and dichloromethane (3:1), and dry under reduced pressure.
Causality Behind Experimental Choices
-
Base (Sodium Carbonate): Hydroxylamine is used as its hydrochloride salt for stability. The sodium carbonate serves two critical roles: first, it neutralizes the HCl salt to liberate the free hydroxylamine nucleophile. Second, it neutralizes the HCl byproduct generated during the reaction between hydroxylamine and benzyl chloroformate, driving the reaction to completion.
-
Two-Phase System (Water/DCM): This biphasic system is advantageous for controlling the reaction. The inorganic base and salts remain in the aqueous phase, while the organic starting material and product are soluble in the dichloromethane phase. This setup facilitates an efficient reaction at the interface and simplifies the subsequent work-up.
-
Slow Addition: Benzyl chloroformate is a reactive electrophile. Slow, dropwise addition is crucial to control the reaction temperature (exotherm) and to prevent side reactions, such as the formation of di- or tri-substituted products.[10]
-
Recrystallization: The solvent pair of dichloromethane (in which the product is soluble) and petroleum ether (in which it is poorly soluble) is an effective system for purification. Cooling reduces the solubility of the product, leading to the formation of pure crystals.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Benzyl N-hydroxycarbamate.
Part 3: Applications in Drug Development
The utility of Benzyl N-hydroxycarbamate stems from its ability to act as a protected hydroxylamine surrogate. The N-hydroxycarbamate functional group is a key pharmacophore in some drugs and a versatile synthetic handle for creating more complex structures.
Key Intermediate in the Synthesis of Ticagrelor
A prominent application of Benzyl N-hydroxycarbamate is in the synthesis of Ticagrelor , a potent antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome.[5] Ticagrelor's mechanism involves the reversible antagonism of the P2Y₁₂ receptor on platelets.[11]
In several patented synthetic routes, Benzyl N-hydroxycarbamate or its derivatives are used to construct key intermediates.[5][11] The hydroxylamine moiety is crucial for forming specific heterocyclic ring systems that are central to the drug's final structure. The benzyloxycarbonyl group serves as an effective protecting group that is stable to many reaction conditions but can be removed later in the synthesis, typically via catalytic hydrogenation.
General Reactivity and Broader Utility
Beyond specific drug targets, the N-hydroxycarbamate moiety is a versatile functional group in medicinal chemistry.
-
Electrophilic Amination: N-hydroxycarbamates can be oxidized to generate nitrosoformate intermediates. These are potent electrophilic aminating agents used to introduce nitrogen into carbonyl compounds, a key transformation in building complex molecules.[12]
-
Heterocycle Synthesis: The hydroxylamine functionality is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as isoxazolidines, which are important scaffolds in drug discovery.[13]
-
Prodrug Strategies: The carbamate linkage is a common motif in prodrug design. It can improve the pharmacokinetic properties of a parent drug and is often stable enough to survive first-pass metabolism before being cleaved enzymatically at the target site.[14]
The diagram below illustrates the general role of a protected hydroxylamine like Benzyl N-hydroxycarbamate in providing a nucleophilic nitrogen for building more complex drug-like molecules.
Caption: Conceptual role in synthesis.
Part 4: Safety and Handling
As with any chemical reagent, proper handling of Benzyl N-hydroxycarbamate is essential for laboratory safety. The following information is synthesized from available safety data sheets (SDS) and GHS classifications.[1][15]
GHS Hazard Identification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Conclusion
Benzyl N-hydroxycarbamate (CAS: 3426-71-9) is a cornerstone intermediate for the synthesis of complex nitrogenous compounds in pharmaceutical research. Its well-defined physicochemical properties, reliable synthesis, and clear spectroscopic profile make it a dependable tool for the medicinal chemist. Its crucial role in the production of high-impact therapeutics like Ticagrelor underscores its importance. By understanding the causality behind its synthesis and handling it with the appropriate safety precautions, researchers can fully leverage its synthetic potential to drive the discovery and development of the next generation of medicines.
References
-
Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. The Royal Society of Chemistry. (URL: [Link])
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. (URL: [Link])
-
Understanding Benzyl N-hydroxycarbamate: A Key Intermediate in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
MSDS of Benzyl hydroxycarbamate. (URL: [Link])
-
Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem. National Institutes of Health. (URL: [Link])
-
Singh, U. P., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Chemistry Central Journal, 11(1), 1-9. (URL: [Link])
-
I. S. R. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Arhiv za farmaciju, 68(2), 79-99. (URL: [Link])
-
Boyland, E., & Nery, R. (1965). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. (URL: [Link])
-
Benzyl N-Hydroxycarbamate: A Versatile Pharmaceutical Intermediate. (URL: [Link])
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. (URL: [Link])
-
Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. (URL: [Link])
-
13C-NMR. (URL: [Link])
-
BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Organic Syntheses. (URL: [Link])
-
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. (URL: [Link])
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])
-
1H NMR Spectroscopy. (URL: [Link])
-
SUPPORTING INFORMATION - FTIR and 1H NMR spectra of Benzyl carbamate. The Royal Society of Chemistry. (URL: [Link])
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database. (URL: [Link])
-
A guide to 13C NMR chemical shift values. Compound Interest. (URL: [Link])
-
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett. (URL: [Link])
-
Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society. (URL: [Link])
-
CHEM 344 Shift Parameters. (URL: [Link])
-
Interpreting Infrared Spectra. Specac Ltd. (URL: [Link])
-
The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic. (URL: [Link])
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (URL: [Link])
-
Infrared Spectrometry. Michigan State University. (URL: [Link])
-
Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. (URL: [Link])
-
BENZYL N-HYDROXYCARBAMATE. Six Chongqing Chemdad Co., Ltd. (URL: [Link])
-
The synthesis and some reactions of N-hydroxycarbamates. Semantic Scholar. (URL: [Link])
Sources
- 1. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. aksci.com [aksci.com]
- 4. BENZYL N-HYDROXYCARBAMATE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. The synthesis and some reactions of N-hydroxycarbamates (1966) | E. Boyland | 9 Citations [scispace.com]
- 11. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.com [fishersci.com]
